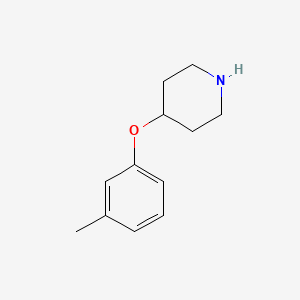

4-(3-Methylphenoxy)piperidine

Description

Historical Context of Piperidine-Based Chemical Research

The piperidine (B6355638) structural motif is a six-membered heterocycle containing a nitrogen atom, which is prevalent in numerous pharmaceuticals and natural alkaloids. wikipedia.orgijnrd.org Its history began in 1850 when it was first reported by Scottish chemist Thomas Anderson, and independently in 1852 by French chemist Auguste Cahours. wikipedia.org Cahours named the compound after the genus Piper, the Latin word for pepper, as he isolated it from piperine, the alkaloid responsible for the pungency of black pepper. wikipedia.org

Industrially, piperidine is produced via the hydrogenation of pyridine (B92270). wikipedia.org This foundational process is a key reaction in modern organic synthesis, allowing for the creation of a wide array of piperidine derivatives from pyridine sources. nih.gov

The significance of the piperidine ring in science stems from its presence in a multitude of natural products, many with potent biological activities. researchgate.net Notable examples include the toxic alkaloid coniine from poison hemlock and solenopsin, a toxin found in fire ant venom. wikipedia.org The piperidine skeleton is recognized for its ability to influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules, often improving membrane permeability, receptor binding affinity, and metabolic stability. researchgate.net This has made piperidine derivatives a subject of intense study and a valuable component in the synthesis of new chemical entities for various industries. nih.govijnrd.org

Significance of 4-(3-Methylphenoxy)piperidine in Medicinal Chemistry

This compound is a specific derivative of piperidine that has garnered attention primarily as a pharmaceutical intermediate. thermofisher.comfishersci.at Its structure, featuring a piperidine ring linked to a 3-methylphenoxy group via an ether bond, serves as a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications.

The core structure of 4-phenoxypiperidine (B1359869) is a key element in compounds designed to interact with various biological targets. Research has shown that derivatives built upon this scaffold are potent antagonists for the dopamine (B1211576) D4 receptor (D4R). chemrxiv.orgresearchgate.net For instance, structure-activity relationship (SAR) studies on a series of 4,4-difluoro-3-(phenoxymethyl)piperidine analogs revealed that modifications to the phenoxy ring significantly impact binding affinity. While the parent phenoxy compound showed modest binding, the introduction of substituents led to compounds with nanomolar potency. chemrxiv.org

One study identified a compound with a 4-fluoro-3-methylphenoxy group that exhibited a high binding affinity (Ki = 6.5 nM) for the D4 receptor. chemrxiv.org This highlights the importance of the specific substitution pattern on the phenoxy ring, with the 3-methyl group, as seen in this compound, being a component of highly active molecules.

Table 1: Chemical Properties of this compound This interactive table summarizes key identifiers and properties of the compound.

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | This compound | fishersci.at |

| Molecular Formula | C12H17NO | fishersci.at |

| Molecular Weight | 191.27 g/mol | fishersci.at |

| CAS Number | 63843-46-9 | fishersci.at |

| Melting Point | 190°C to 191°C | fishersci.at |

| Synonyms | 4-(m-tolyloxy)piperidine | fishersci.at |

The significance of this structural motif extends to research on opioid receptor antagonists. N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have been identified as a class of pure opioid receptor antagonists. nih.govacs.org While not a direct derivative, the 4-aryloxy-piperidine structure is a related and widely explored scaffold in medicinal chemistry, demonstrating the broad utility of this chemical architecture in designing receptor modulators.

Overview of Research Trajectories for this compound

Research involving this compound and its structural relatives is primarily directed toward medicinal chemistry and drug discovery. The compound itself is often used as a starting material or building block in multi-step syntheses. thermofisher.comprepchem.com The main research trajectories focus on leveraging its core structure to develop novel, potent, and selective ligands for various biological targets.

A major research trajectory involves the systematic modification of the 4-phenoxypiperidine scaffold to probe structure-activity relationships (SAR). sci-hub.senih.gov Scientists synthesize libraries of analogs by introducing different substituents on both the piperidine ring and the aromatic phenoxy group. For example, research on dopamine D4 receptor antagonists has explored replacing hydrogen atoms on the piperidine ring with fluorine, which can alter the basicity of the ring nitrogen and influence binding potency. chemrxiv.org Similarly, a wide range of substituents on the phenoxy ring have been tested to optimize receptor affinity and selectivity. chemrxiv.org

Another key trajectory is the optimization of drug-like properties. Beyond simple receptor binding, researchers aim to develop compounds with favorable characteristics for central nervous system (CNS) applications. chemrxiv.orgresearchgate.net This involves designing molecules that balance potency with physicochemical properties like lipophilicity (cLogP) and CNS Multi-Parameter Optimization (CNS MPO) scores, which predict blood-brain barrier penetrance. chemrxiv.org

The versatility of the piperidine scaffold has also led to its incorporation into molecules targeting other systems, such as chemokine receptors, which are involved in inflammatory processes. google.com The overarching goal of these research efforts is to utilize foundational structures like this compound to generate novel chemical entities that can serve as valuable tool compounds for biological research or as leads for the development of new therapeutics. researchgate.net

Table 2: Research Findings on Dopamine D4 Receptor Antagonism for Selected 4-Phenoxypiperidine Analogs This interactive table presents data from a study on 4,4-difluoropiperidine (B1302736) analogs, showing how substitutions on the phenoxy ring affect binding affinity (Ki) at the human dopamine D4 receptor.

| Compound Analogue Group | Substitution on Phenoxy Ring | D4R Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|

| 4,4-difluoropiperidine ether | 3-Methyl | 140 | chemrxiv.org |

| 4,4-difluoropiperidine ether | 4-Fluoro-3-methyl | 6.5 | chemrxiv.org |

| 4,4-difluoropiperidine ether | 3-Fluoro-4-methyl | 72 | chemrxiv.org |

| 4,4-difluoropiperidine ether | 4-Cyano | 1.7 | chemrxiv.org |

| 4,4-difluoropiperidine ether | 3,4-Difluoro | 2.7 | chemrxiv.org |

Structure

3D Structure

Properties

IUPAC Name |

4-(3-methylphenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-10-3-2-4-12(9-10)14-11-5-7-13-8-6-11/h2-4,9,11,13H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTSXWJCYCFVWBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80589388 | |

| Record name | 4-(3-Methylphenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63843-46-9 | |

| Record name | 4-(3-Methylphenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 3 Methylphenoxy Piperidine

Established Synthetic Pathways for 4-(3-Methylphenoxy)piperidine

The construction of the 4-aryloxypiperidine core is most commonly achieved through nucleophilic substitution reactions that form the key ether linkage.

Retrosynthetic analysis, a technique for planning organic syntheses, logically deconstructs the target molecule into simpler, readily available starting materials. egrassbcollege.ac.inchemistry.coachjournalspress.com For this compound, the most straightforward disconnection is at the ether bond (C-O), which points to two primary synthetic strategies.

Disconnection Approach 1: Williamson Ether Synthesis

This approach disconnects the ether linkage to reveal a phenoxide nucleophile and a piperidine (B6355638) electrophile. pbworks.comorganicchemistrytutor.com

Target Molecule: this compound

Disconnection: Aryl-Oxygen bond

Synthons: 3-methylphenoxide anion and a 4-piperidinyl cation.

Synthetic Equivalents: m-cresol (B1676322) and a 4-halopiperidine or a piperidin-4-ol derivative activated with a good leaving group (e.g., tosylate, mesylate). The piperidine nitrogen is typically protected (e.g., with a Boc or Cbz group) during this step to prevent side reactions.

Disconnection Approach 2: Buchwald-Hartwig Amination or Ullmann Condensation

Alternatively, disconnection can involve the C-N bond of a precursor, although this is less direct for the final product. A more relevant modern approach involves the palladium-catalyzed coupling of an amine with an aryl halide, known as the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org While typically for C-N bonds, related palladium-catalyzed methods for C-O bond formation are highly relevant. organic-chemistry.org

Target Molecule: this compound

Disconnection: Aryl-Oxygen bond via a Pd-catalyzed coupling.

Key Intermediates: m-cresol and an appropriately protected 4-halopiperidine or piperidin-4-ol.

The most prevalent pathway involves the Williamson ether synthesis or its variations, such as the Mitsunobu reaction, due to the commercial availability and reactivity of the key intermediates: m-cresol and a protected 4-hydroxypiperidine. pbworks.commdpi.com

The classical synthesis of this compound often relies on the Williamson ether synthesis. pbworks.comorganicchemistrytutor.com This involves the reaction of the sodium or potassium salt of m-cresol with a protected 4-halopiperidine or a 4-sulfonylated piperidine derivative.

A common procedure involves:

Deprotonation of m-cresol with a strong base like sodium hydride (NaH) or potassium hydroxide (B78521) (KOH) in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) to form the corresponding phenoxide. pbworks.comsmolecule.com

Addition of an N-protected 4-halopiperidine (e.g., N-Boc-4-chloropiperidine) or N-Boc-4-tosyloxypiperidine to the phenoxide solution.

The reaction is typically heated to facilitate the S_N2 substitution. smolecule.com

Subsequent deprotection of the piperidine nitrogen under acidic conditions (e.g., HCl or TFA) yields the final hydrochloride salt.

The Mitsunobu reaction offers an alternative under milder conditions, directly coupling m-cresol with N-Boc-4-hydroxypiperidine using a reagent system like triphenylphosphine (B44618) (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). mdpi.com While effective, this method generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine (B178648) derivative as byproducts, which can complicate purification. mdpi.com

Optimization studies focus on base selection, solvent, temperature, and the nature of the leaving group on the piperidine ring to maximize yield and minimize side products.

Table 1: Comparison of Established Synthetic Conditions

| Method | Reagents | Solvent | Temperature | Typical Yield | Ref. |

| Williamson Ether Synthesis | m-cresol, NaH, N-Boc-4-chloropiperidine | DMF | 80-100 °C | Moderate to High | smolecule.com |

| Williamson Ether Synthesis | m-cresol, KOH, Chloroacetic acid | Water | Reflux | Good | pbworks.com |

| Mitsunobu Reaction | m-cresol, N-Boc-4-hydroxypiperidine, PPh₃, DIAD | THF | 0 °C to Reflux | ~49% | mdpi.com |

Retrosynthetic Analysis and Key Intermediates

Novel Synthetic Approaches to this compound and Analogues

Recent research has focused on developing more efficient, selective, and environmentally benign methods for synthesizing 4-aryloxypiperidines.

While this compound itself is achiral, the synthesis of chiral analogues, where the piperidine or phenoxy group contains stereocenters, is of significant interest. For instance, the synthesis of (3R)-3-phenoxypiperidine highlights methods for achieving stereochemical control. Such strategies often employ chiral catalysts, particularly palladium-based systems, or chiral auxiliaries to direct the stereochemical outcome of the C-O bond formation. These principles can be extended to the synthesis of chiral derivatives of the this compound scaffold.

Modern synthetic chemistry emphasizes the use of greener and more sustainable methods. In the context of ether synthesis, this includes the development of catalytic versions of the Williamson synthesis and the use of more environmentally friendly solvents. researchgate.net

Palladium-catalyzed Buchwald-Hartwig C-O coupling reactions represent a significant advancement. organic-chemistry.orgsilicycle.comrsc.org These methods can operate under milder conditions than the classical Williamson synthesis and often exhibit broader substrate scope and functional group tolerance. The use of bio-based solvents like eucalyptol (B1671775) has been explored for Buchwald-Hartwig reactions, offering a sustainable alternative to conventional polar aprotic solvents. researchgate.net Optimization of these catalytic systems involves screening various palladium precatalysts, ligands, and bases to achieve high yields. researchgate.net

Table 2: Modern Catalytic Approaches for Aryl Ether Synthesis

| Reaction | Catalyst System | Base | Solvent | Key Advantage | Ref. |

| Buchwald-Hartwig C-O Coupling | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | High functional group tolerance | researchgate.net |

| Buchwald-Hartwig C-O Coupling | Pd(OAc)₂ / TTBP-HBF₄ | K₃PO₄ | Eucalyptol | Use of a green, bio-based solvent | researchgate.net |

| Catalytic Williamson Synthesis | Alkali metal benzoate | None (High Temp) | 320 °C | Avoids stoichiometric salt waste | researchgate.net |

Stereoselective Synthesis Strategies

Derivatization Strategies for the this compound Scaffold

The this compound core is a versatile scaffold for further chemical modification to explore structure-activity relationships (SAR) in drug discovery programs. Derivatization can occur at two main positions: the piperidine nitrogen and the aromatic ring.

N-Alkylation/Acylation: The secondary amine of the piperidine ring is a common site for modification. It can be readily alkylated or acylated to introduce a wide variety of substituents. smolecule.com For example, reductive amination protocols or coupling with carboxylic acids can be employed to generate diverse libraries of analogues. researchgate.net

Aromatic Ring Substitution: The phenoxy ring can be further functionalized. Electrophilic aromatic substitution reactions can introduce groups like halogens or nitro groups, although regioselectivity can be an issue. More controlled modifications can be achieved by starting with an already substituted m-cresol derivative before the key ether formation step. For example, using 4-bromo-3-methylphenol (B31395) or 5-bromo-2-methylphenol (B1354613) in the synthesis would yield brominated analogues ready for further cross-coupling reactions. mdpi.com

These derivatization strategies have been used to synthesize potent and selective ligands for various biological targets, including dopamine (B1211576) and opioid receptors. chemrxiv.orgnih.gov

Functionalization of the Piperidine Ring

The piperidine ring is a cornerstone of many pharmaceuticals, and its functionalization is key to developing new chemical entities. nih.gov Transformations can be targeted at the nitrogen atom or the carbon skeleton of the ring.

The nitrogen atom of the piperidine ring, being a secondary amine, is basic and nucleophilic, readily undergoing reactions such as alkylation and acylation. vulcanchem.comsmolecule.com N-alkylation can introduce a variety of substituents, while acylation with acyl chlorides can form corresponding amides, potentially altering the compound's biological profile. smolecule.com

Direct and site-selective C-H functionalization of the piperidine ring offers a powerful strategy for creating analogs that would be challenging to produce through traditional ring construction methods. nih.gov Research has demonstrated that rhodium-catalyzed reactions involving donor/acceptor carbenes can achieve site-selective C-H insertion at the C2, C3, or C4 positions, with the outcome controlled by the choice of catalyst and the protecting group on the piperidine nitrogen. nih.gov

For instance, C2 functionalization can be achieved with high diastereoselectivity using an N-brosyl-piperidine derivative in conjunction with a Rh₂(R-TPPTTL)₄ catalyst. nih.gov In contrast, directing functionalization to the C4 position has been accomplished using N-α-oxoarylacetyl-piperidines with a Rh₂(S-2-Cl-5-BrTPCP)₄ catalyst. nih.gov The C3 position, being electronically deactivated by the adjacent nitrogen, presents a greater challenge for direct C-H insertion. nih.gov An alternative, indirect approach involves the asymmetric cyclopropanation of a corresponding N-Boc-tetrahydropyridine, followed by regioselective and stereoselective reductive ring-opening of the resulting cyclopropane (B1198618) to yield the 3-substituted piperidine. nih.gov

| Position | Reaction Type | Key Reagents/Catalyst | Outcome | Reference |

|---|---|---|---|---|

| N1 | Alkylation / Acylation | Alkyl halides / Acyl chlorides | Forms N-substituted derivatives (tertiary amines or amides). | vulcanchem.comsmolecule.com |

| C2 | C-H Functionalization | N-Bs-piperidine, Aryldiazoacetate, Rh₂(R-TPPTTL)₄ | Highly diastereoselective introduction of an arylacetate group at the C2 position. | nih.gov |

| C3 | Cyclopropanation / Ring-Opening | N-Boc-tetrahydropyridine, Rhodium catalyst, Reductive agent | Indirect functionalization via a cyclopropane intermediate. | nih.gov |

| C4 | C-H Functionalization | N-α-oxoarylacetyl-piperidine, Rh₂(S-2-Cl-5-BrTPCP)₄ | Site-selective introduction of a substituent at the C4 position. | nih.gov |

Modifications of the Phenoxy Moiety

The phenoxy portion of the molecule provides another avenue for structural diversification. Modifications typically involve electrophilic substitution on the aromatic ring or alteration of the existing methyl group. These changes can significantly impact the molecule's interaction with biological targets.

Structure-activity relationship (SAR) studies on related scaffolds have explored the introduction of various substituents on the phenoxy ring. chemrxiv.orgresearchgate.net For example, in a series of 4,4-difluoro-3-(phenoxymethyl)piperidine analogs, introducing groups like 3,4-difluoro, 4-cyano, and 4-fluoro-3-methyl to the phenoxy ring resulted in compounds with potent activity at the D4 receptor. chemrxiv.orgresearchgate.net The 3,4-difluorophenyl and 4-cyanophenoxy analogs were among the most active identified. chemrxiv.org CoMFA analysis of some benzimidazol-2-one (B1210169) analogues indicated that 2,5-disubstitution on the phenoxy moiety is favorable for binding affinity, with red contours suggesting that negative charge at the 5-position is preferred, consistent with the activity of methoxy (B1213986) substituents. sci-hub.se The introduction of chloro and additional methyl groups has also been investigated to modulate activity. mdpi.com

| Modification | Example Substituent(s) | Synthetic Approach | Observed Impact | Reference |

|---|---|---|---|---|

| Halogenation | 3,4-Difluoro, 4-Chloro | Nucleophilic aromatic substitution or coupling with a pre-functionalized phenol (B47542). | Led to potent D4 receptor antagonists. | chemrxiv.orgresearchgate.net |

| Cyanation | 4-Cyano | Coupling with a cyano-substituted phenol. | Resulted in a highly potent D4 receptor antagonist. | chemrxiv.org |

| Alkylation | 4-Fluoro-3-methyl | Use of a corresponding substituted methylphenol starting material. | Produced an active compound. | chemrxiv.orgresearchgate.net |

| Disubstitution | 2,5-Disubstitution | Utilizing a disubstituted phenol in the synthesis. | Identified as favorable in CoMFA studies for receptor affinity. | sci-hub.se |

Exploration of Linker Chemistry

The ether bond itself can be cleaved under harsh conditions using strong Lewis acids. vulcanchem.com However, more sophisticated modifications involve replacing the ether oxygen with other functional groups or changing the length of the linker. In the development of dopamine D4 receptor antagonists, the ether linker was found to be crucial, as its replacement with various heterocyclic ethers led to a significant loss of binding affinity. chemrxiv.orgresearchgate.net In other contexts, a two-carbon ether linker has been identified as optimal for activity. researchgate.net

Synthetic strategies to construct the ether linkage often employ nucleophilic substitution reactions. The Mitsunobu reaction is a particularly effective method for coupling a hydroxyl-substituted piperidine with a phenol, proceeding with an inversion of configuration at the stereocenter. google.com This reaction typically involves reagents like triphenylphosphine (PPh₃) or tributylphosphine (B147548) (Bu₃P) and diethyl azodicarboxylate (DEAD) or a related azodicarboxylate compound.

Beyond the ether, other linker types have been explored in analogous systems. For example, amide linkages have been synthesized by coupling a phenoxy-acetic acid derivative with an amino-functionalized scaffold. researchgate.net These varied approaches allow for extensive exploration of the chemical space around the core 4-phenoxypiperidine (B1359869) structure.

| Linker Type | Synthetic Strategy | Key Reagents | Notes | Reference |

|---|---|---|---|---|

| Ether (Ar-O-Pip) | Mitsunobu Reaction | Phenol, Piperidinol, PPh₃, DEAD | Proceeds with inversion of stereochemistry at the piperidinol carbon. | google.com |

| Ether (Ar-O-Pip) | Nucleophilic Substitution | Phenol, Substituted piperidine (e.g., 3-chloropiperidine), Base (e.g., K₂CO₃) | A common method for forming aryl ethers. | vulcanchem.com |

| Extended Ether (Ar-O-CH₂-CH₂-Pip) | Williamson Ether Synthesis | Phenol, 2-(Piperidin-3-yl)ethanol derivative | Lengthens the connection between the two ring systems. | |

| Amide (Ar-O-CH₂-CO-N(Pip)-) | Amide Coupling | Phenoxy-acetic acid, Piperidine derivative, Coupling agent (e.g., TBTU) | Replaces the ether oxygen's role in the linker with an amide group. | researchgate.net |

Medicinal Chemistry and Rational Design of 4 3 Methylphenoxy Piperidine Analogues

Structure-Activity Relationship (SAR) Studies of 4-(3-Methylphenoxy)piperidine

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For this compound analogues, these studies involve systematic modifications of its core components to elucidate the key features required for target binding and efficacy.

Systematic Modification of Key Structural Elements

The process of systematically modifying the this compound scaffold involves altering the piperidine (B6355638) ring, the phenoxy linker, and the methyl-substituted phenyl ring. Each modification provides insights into the steric, electronic, and conformational requirements of the target's binding site.

For instance, research into dopamine (B1211576) D4 receptor antagonists has explored the impact of fluorination on the piperidine ring. The synthesis of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives demonstrated that the position of the fluorine atoms significantly affects binding affinity. researchgate.netchemrxiv.org While these modifications can enhance potency, they may also introduce challenges such as poor microsomal stability and high plasma protein binding. researchgate.net

The substitution pattern on the phenoxy ring is another critical area of investigation. The position and nature of substituents can dramatically alter a compound's activity. For example, in the development of kappa opioid receptor antagonists, analogues with a hydroxyl group on the phenyl ring were found to be crucial for activity. nih.govacs.org

Below is an interactive data table summarizing the effects of systematic modifications on the binding affinity of various piperidine analogues.

| Compound ID | Modification | Target | Binding Affinity (Ki, nM) |

| 8b | 3,4-difluorophenyl substitution on phenoxy group | Dopamine D4 Receptor | 5.5 chemrxiv.org |

| 8c | 3-methylphenyl substitution on phenoxy group | Dopamine D4 Receptor | 13 chemrxiv.org |

| 8f | 3-fluoro-4-methyl substitution on phenoxy group | Dopamine D4 Receptor | 72 researchgate.net |

| 14a | 4,4-difluoropiperidine (B1302736) ring | Dopamine D4 Receptor | 0.3 researchgate.net |

Identification of Pharmacophores and Auxophores

Through SAR studies, researchers can identify the pharmacophore—the essential arrangement of atoms or functional groups responsible for a drug's biological activity—and the auxophores, which are the parts of the molecule that support the pharmacophore's function but are not essential for activity.

In many this compound analogues, the piperidine nitrogen and the phenoxy oxygen act as key hydrogen bond acceptors, forming a critical part of the pharmacophore. The substituted phenyl ring often engages in hydrophobic or van der Waals interactions with the target protein. The methyl group in the 3-position of the phenoxy ring can serve as an auxophore, contributing to binding affinity and selectivity by fitting into a specific hydrophobic pocket of the target.

Ligand Design Principles Applied to this compound Derivatives

Several rational design principles are employed to optimize the properties of this compound analogues, aiming to enhance potency, selectivity, and pharmacokinetic profiles.

Bioisosteric Replacements in this compound

Bioisosterism involves the substitution of one atom or group of atoms with another that has similar physical or chemical properties, with the goal of creating a new compound with improved biological properties. cambridgemedchemconsulting.comu-tokyo.ac.jp This strategy is widely used in the optimization of this compound derivatives.

A common bioisosteric replacement is the substitution of the ether linkage (-O-) with a difluoromethylene group (-CF2-). cambridgemedchemconsulting.com This change can alter the molecule's electronic properties and metabolic stability. For example, replacing the ether in dopamine D4 receptor antagonists with a carbon linker led to compounds with high lipophilicity and poor CNS multi-parameter optimization (MPO) scores. chemrxiv.org The reintroduction of the ether linkage in 4,4-difluoropiperidine ether analogs resulted in a significant improvement in cLogP values. chemrxiv.org

Another example is the replacement of the piperidine ring with a piperazine (B1678402) ring, which introduces an additional nitrogen atom that can alter the compound's polarity and potential for hydrogen bonding. Studies on kappa opioid receptor antagonists have shown that piperazine analogues of 3,4-dimethyl-4-(3-hydroxyphenyl)piperidines can act as pure opioid receptor antagonists. nih.govacs.org

The following table illustrates various bioisosteric replacements and their effects.

| Original Group | Bioisosteric Replacement | Rationale |

| Ether (-O-) | Difluoromethylene (-CF2-) | Modify electronics, improve metabolic stability cambridgemedchemconsulting.com |

| Piperidine | Piperazine | Increase polarity, add H-bond donor/acceptor site |

| Methyl (-CH3) | Chlorine (-Cl), Trifluoromethyl (-CF3) | Alter electronic properties and size |

Fragment-Based Drug Discovery with this compound Scaffolds

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. biorxiv.orgopenaccessjournals.com This approach involves screening small, low-molecular-weight fragments that bind weakly to a biological target. openaccessjournals.com These fragments are then grown or linked together to create more potent molecules.

The piperidine ring is a popular scaffold in FBDD due to its three-dimensional structure and its presence in numerous approved drugs. whiterose.ac.ukresearchgate.netrsc.orgnih.gov The this compound scaffold can be deconstructed into its constituent fragments—the piperidine ring and the 3-methylphenoxy group—which can then be used in fragment screening campaigns. By identifying fragments that bind to adjacent sites on a target protein, medicinal chemists can link them to reconstruct or create novel analogues of this compound with improved binding affinity.

Scaffold Hopping and Mimicry

Scaffold hopping is a computational or experimental strategy used to identify new molecular scaffolds that can mimic the biological activity of a known active compound. nih.gov This technique is particularly useful for discovering compounds with novel intellectual property or improved pharmacokinetic properties.

Starting from the this compound core, scaffold hopping algorithms can search for alternative heterocyclic or carbocyclic cores that can present the key pharmacophoric features in a similar spatial arrangement. For example, a search might identify a tropane (B1204802) or a quinoline (B57606) scaffold as a potential replacement for the piperidine ring, leading to the exploration of entirely new chemical space. biorxiv.orgnih.gov This approach has been successfully applied in the development of antagonists for various receptors, including the neurokinin-3 receptor. nih.gov

Lead Optimization Strategies for this compound Series

The optimization of lead compounds is a critical phase in drug discovery, aiming to enhance the desired therapeutic properties while minimizing undesirable characteristics. For the this compound series, lead optimization efforts are concentrated on improving pharmacological potency and receptor selectivity, as well as enhancing metabolic stability to ensure a suitable pharmacokinetic profile for potential clinical development. These strategies involve systematic structural modifications and evaluation of the resulting structure-activity relationships (SAR).

Optimization of Potency and Selectivity

The potency of a compound, often measured by its binding affinity (Ki) or functional activity (IC50 or EC50), and its selectivity for the intended biological target over other related targets are paramount for therapeutic efficacy and safety. For analogues related to the this compound scaffold, optimization strategies often involve modifying the piperidine ring, the phenoxy group, and the substituents on both.

Research into structurally similar series, such as the 3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, reveals key insights into optimizing potency and selectivity. acs.orgnih.gov The nature of the substituent on the piperidine nitrogen is a crucial determinant of activity. While N-methyl substitution can confer pure antagonist activity at opioid receptors, replacing it with larger groups like an N-phenylpropyl substituent can result in a more potent, nonselective pure opioid receptor antagonist. acs.org

Further extensive SAR studies on related piperazine analogues have shown that a library of compounds can be synthesized to probe the effects of various substituents. acs.org For instance, in a series of N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazine analogues, systematic modifications led to the identification of compounds with high potency and selectivity for the κ-opioid receptor. acs.org Compound 11a from this series, for example, exhibited a Ke value of 0.85 nM at the κ receptor and demonstrated 60-fold and 671-fold selectivity over the μ and δ receptors, respectively. acs.org This highlights how systematic substitution on the piperidine nitrogen can fine-tune both potency and the selectivity profile.

In another example involving 4,4-difluoropiperidine ether-based scaffolds, modifications to the phenoxy ring significantly impacted potency at the D4 dopamine receptor. researchgate.netchemrxiv.org Introducing electron-withdrawing or donating groups to different positions on the phenyl ring allowed for a detailed exploration of the SAR. The 3,4-difluorophenyl analogue (8b ) was found to be the most potent in its series with a Ki of 5.5 nM. chemrxiv.org Replacing the phenoxy group with heterocyclic ethers, however, generally led to a significant loss of binding affinity. researchgate.net This underscores the importance of the specific nature and substitution pattern of the aromatic ring in the phenoxy moiety for achieving high potency.

The following table summarizes the structure-activity relationships for analogues structurally related to the this compound scaffold, illustrating the impact of various substitutions on potency and selectivity.

| Compound | Modification from Parent Scaffold | Target | Potency (Ke/Ki) | Selectivity | Reference |

|---|---|---|---|---|---|

| 11a | N-{[1-(S)-2-methylpropyl]-4-phenoxybenzamide} substituent on a 3-methyl-4-(3-hydroxyphenyl)piperazine core | κ-opioid receptor | 0.85 nM (Ke) | 60-fold vs μ, 671-fold vs δ | acs.org |

| 22 | Related analogue to 11a | κ-opioid receptor | 1.87 nM (Ke) | High κ selectivity | acs.org |

| 23 | Related analogue to 11a | κ-opioid receptor | 2.8 nM (Ke) | High κ selectivity | acs.org |

| 8b | 4,4-difluoro-piperidine with a 3,4-difluorophenoxy group | D4 Receptor | 5.5 nM (Ki) | >2000-fold vs D1, D2, D3, D5 | researchgate.netchemrxiv.org |

| 8c | 4,4-difluoro-piperidine with a 3-methylphenoxy group | D4 Receptor | 13 nM (Ki) | High D4 selectivity | chemrxiv.org |

| 14a | 4,4-difluoropiperidine ether-based analogue | D4 Receptor | 0.3 nM (Ki) | >2000-fold vs D1, D2, D3, D5 | researchgate.net |

Enhancement of Metabolic Stability

Metabolic stability is a crucial parameter that influences the in vivo half-life and oral bioavailability of a drug candidate. Compounds that are rapidly metabolized by liver enzymes, such as cytochrome P450 (CYP) isozymes, often exhibit poor pharmacokinetic properties. A key strategy in lead optimization is to introduce structural modifications that block or reduce metabolic breakdown without compromising potency and selectivity.

For heterocyclic compounds like piperidine derivatives, common metabolic pathways include N-dealkylation, oxidation of the piperidine ring, and modification of aromatic substituents. Medicinal chemistry strategies aim to improve stability by addressing these metabolic "soft spots." For example, replacing metabolically labile groups, such as an amide bond, with a more stable C-N bond has been explored as a strategy to enhance metabolic stability. rsc.org

In the optimization of 4-azaindole-2-piperidine derivatives, metabolic stability was a key focus. dndi.org Researchers found that while some potent compounds were identified, they often suffered from high intrinsic clearance in liver microsome assays. dndi.org For instance, the pyrrolidine (B122466) analog 56 was found to be significantly less metabolically stable than its piperidine counterparts. dndi.org This highlights the influence of the heterocyclic ring size on metabolic fate.

Fluorine substitution is a widely used tactic to enhance metabolic stability. The strong carbon-fluorine bond can block sites of oxidative metabolism. In the development of D4 receptor antagonists based on a 4,4-difluoropiperidine scaffold, this strategy was central. researchgate.netchemrxiv.org However, despite the presence of the gem-difluoro group, many compounds in this series still exhibited poor microsomal stability and high plasma protein binding, indicating that other parts of the molecule were susceptible to metabolism. researchgate.net This demonstrates that improving metabolic stability often requires a multi-pronged approach, addressing various potential metabolic sites across the molecule.

Another strategy involves the introduction of small alkyl groups, such as a methyl group, which can sterically hinder the approach of metabolizing enzymes. nih.gov This approach, combined with modifications like creating ester or oxadiazole derivatives, has shown success in improving metabolic stability in other heterocyclic series. nih.gov For instance, converting a moderately active carboxylic acid to a 1,2,4-oxadiazole (B8745197) derivative resulted in better in vitro activity and metabolic stability. nih.gov

The table below presents data on the metabolic stability of compounds related to the this compound series and the strategies employed to improve it.

| Compound Series | Optimization Strategy | Key Finding | Reference |

|---|---|---|---|

| 4-Azaindole-2-piperidine Derivatives | Varying heterocyclic ring | The pyrrolidine analog (56) was significantly less metabolically stable than piperidine analogs in liver microsome assays. | dndi.org |

| 4,4-Difluoropiperidine Ethers | Introduction of gem-difluoro group | Despite the difluoro substitution, many compounds showed poor microsomal stability, suggesting other metabolic liabilities. | researchgate.net |

| Pyrrolo[3,4-c]pyridine Derivatives | Conversion of carboxylic acid to oxadiazole | The 1,2,4-oxadiazole derivative showed better metabolic stability and maintained good in vitro activity. | nih.gov |

| 1,3-Benzothiazin-4-one Derivatives | Replacement of amide bond with C-N bond | This strategy was employed specifically to improve metabolic stability against hydrolysis. | rsc.org |

Molecular Pharmacology and Biological Activities of 4 3 Methylphenoxy Piperidine

In Vitro Pharmacological Characterization of 4-(3-Methylphenoxy)piperidine

Direct in vitro pharmacological characterization of this compound is not extensively reported. The majority of available research focuses on more complex molecules that incorporate the this compound moiety. The biological activity of these larger compounds is highly dependent on the other functional groups attached to the piperidine (B6355638) and phenoxy rings.

Receptor Binding Affinity Studies

There is a lack of specific data on the receptor binding affinities of this compound itself. However, the phenoxy-piperidine scaffold is a common feature in ligands designed for various receptors. For instance, derivatives of phenoxypiperidine have been explored for their potential interactions with neurotransmitter systems. The stereochemistry and substitutions on both the phenoxy and piperidine rings are critical for receptor binding specificity and affinity .

Enzyme Inhibition Assays

Cell-Based Functional Assays

Direct cell-based functional assay results for this compound are not documented in the available literature. Such assays are typically conducted on more developed compounds that have shown promise in initial binding or inhibition studies.

Screening for Potential Biological Activities

While comprehensive screening data for this compound is not published, the general class of piperidine derivatives is frequently included in screening libraries for drug discovery. These compounds are investigated for a wide range of potential therapeutic applications, including anticancer and neuroprotective activities mdpi.com. The biological activity of any given piperidine derivative is highly dependent on its specific substitution pattern mdpi.com.

Elucidation of the Mechanism of Action of this compound

Due to the limited research on this compound as a standalone agent, its specific mechanism of action has not been elucidated. The mechanism of action is typically investigated for more complex derivatives that show significant biological activity.

Downstream Signaling Pathway Analysis

The biological effects of this compound and its derivatives are often initiated by their interaction with cell surface receptors, particularly G-protein coupled receptors (GPCRs) such as dopamine (B1211576) and sigma receptors. The binding of these ligands can trigger or block intracellular signaling cascades, leading to a variety of cellular responses.

Derivatives of this compound have been investigated for their ability to modulate dopamine receptor signaling. acs.orgnih.gov As antagonists, these compounds can block the downstream signaling initiated by the endogenous ligand, dopamine. This antagonism can affect pathways such as the inhibition of adenylyl cyclase activity, which is a hallmark of D2-like receptor activation. nih.gov Furthermore, some piperidine-based dopamine receptor ligands have demonstrated biased agonism, where they act as partial agonists for G-protein activation while simultaneously acting as antagonists for β-arrestin recruitment. acs.org This differential modulation of signaling pathways can lead to more specific therapeutic effects.

The specific downstream signaling pathways modulated by this compound are dependent on its target receptor profile. For instance, as a dopamine D4 receptor antagonist, it would be expected to influence signaling networks involved in motor control, cognition, and reward. researchgate.net Research on related compounds suggests that antagonism at the D4 receptor can modulate the cortico-basal ganglia network, which is implicated in conditions like Parkinson's disease. nih.govresearchgate.net

The table below summarizes the potential downstream signaling effects of this compound based on the activity of analogous compounds at the dopamine D4 receptor.

| Target | Ligand Type | Downstream Effect | Potential Cellular Consequence |

| Dopamine D4 Receptor | Antagonist | Inhibition of G-protein activation | Attenuation of dopamine-mediated signaling |

| Dopamine D4 Receptor | Antagonist | Blockade of β-arrestin recruitment | Altered receptor desensitization and internalization |

Protein-Ligand Interaction Studies

Understanding the interactions between this compound and its protein targets at a molecular level is crucial for rational drug design and optimization. Various experimental and computational techniques are employed to elucidate these interactions.

Binding Assays: Radioligand binding assays are a primary method to determine the affinity of a compound for its receptor. For piperidine derivatives targeting dopamine and sigma receptors, tritiated ligands such as [³H]N-methylspiperone (for D4 receptors) and [³H]Pentazocine (for sigma-1 receptors) are commonly used in competitive binding experiments. chemrxiv.org These assays provide quantitative measures of binding affinity, such as the inhibition constant (Ki), which indicates the concentration of the ligand required to occupy 50% of the receptors.

Structural Biology: X-ray crystallography and molecular modeling studies have provided detailed insights into the binding modes of piperidine-containing ligands. acs.orgchemrxiv.org These studies have revealed key interactions that contribute to high-affinity binding. For instance, the basic nitrogen atom of the piperidine ring often forms a crucial salt bridge with an acidic residue in the receptor's binding pocket, such as Asp115 in the dopamine D4 receptor and Glu172 in the sigma-1 receptor. chemrxiv.org The aromatic or benzylic groups, like the 3-methylphenoxy moiety, can participate in π-π stacking interactions with aromatic residues within the binding site. chemrxiv.org

Computational Docking: Molecular docking simulations are used to predict the preferred orientation and binding affinity of a ligand to its target protein. researchgate.net For derivatives of this compound, docking studies can help to visualize how the molecule fits into the binding pocket and identify key hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-protein complex. These computational approaches can guide the synthesis of new analogs with improved potency and selectivity. nih.gov

The table below presents hypothetical interaction data for this compound with a target receptor, based on findings for structurally related compounds.

| Target Receptor | Key Interacting Residue | Type of Interaction |

| Dopamine D4 Receptor | Asp115 | Salt Bridge with Piperidine Nitrogen |

| Dopamine D4 Receptor | Aromatic Residues | π-π Stacking with Phenoxy Ring |

| Sigma-1 Receptor | Glu172 | Salt Bridge with Piperidine Nitrogen |

In Vivo Pharmacological Evaluation of this compound (Preclinical Models)

Preclinical in vivo studies are essential to evaluate the pharmacological properties of a compound in a living organism. These studies provide information on efficacy, target engagement, and the potential therapeutic utility of the compound.

Efficacy Studies in Disease Models

Based on the in vitro activity of related compounds, this compound derivatives have been evaluated in various animal models of disease. For example, selective dopamine D4 receptor antagonists have shown efficacy in preclinical models of L-DOPA-induced dyskinesias, a common side effect of Parkinson's disease treatment. researchgate.net These antagonists have been shown to reduce abnormal involuntary movements without compromising the therapeutic effects of L-DOPA. researchgate.net

In vivo studies of a structurally similar compound, [¹⁸F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine, in rats demonstrated high uptake in the brain, suggesting good blood-brain barrier penetration. nih.gov This is a critical property for compounds targeting central nervous system (CNS) disorders. The specific uptake in brain regions known to express sigma-1 receptors further indicates target engagement in a living system. nih.gov

The table below outlines potential preclinical disease models in which this compound could be evaluated, based on the pharmacology of related compounds.

| Disease Model | Animal Model | Potential Therapeutic Effect |

| Parkinson's Disease (L-DOPA-induced dyskinesia) | Rat/Primate | Reduction of abnormal involuntary movements |

| Neuropathic Pain | Rodent models of nerve injury | Attenuation of allodynia and hyperalgesia |

| Glioblastoma | Mouse xenograft model | Inhibition of tumor cell viability |

Pharmacodynamic Biomarker Identification

Pharmacodynamic (PD) biomarkers are crucial for demonstrating that a drug is engaging its target and eliciting a biological response in vivo. The identification of such biomarkers is a key step in preclinical development.

For compounds acting on specific signaling pathways, changes in the phosphorylation state of downstream proteins can serve as PD biomarkers. icr.ac.uk For instance, if this compound modulates the PI3K/Akt pathway, the levels of phosphorylated Akt (pAkt) in peripheral blood mononuclear cells or tumor tissue could be measured as an indicator of target engagement. icr.ac.uk

Metabolomic profiling can also be used to identify biomarkers. Inhibition of certain signaling pathways can lead to characteristic changes in the plasma metabolome. nih.gov For example, inhibition of the PI3K pathway has been shown to alter the plasma concentrations of specific amino acids, acylcarnitines, and phosphatidylcholines. nih.gov These metabolites could potentially serve as non-invasive biomarkers of drug activity.

The table below lists potential pharmacodynamic biomarkers for this compound, extrapolated from research on related pathway inhibitors.

| Biomarker Type | Analyte | Sample Matrix |

| Protein Phosphorylation | Phosphorylated Akt (pAkt) | Peripheral Blood Mononuclear Cells, Tissue Biopsy |

| Metabolite Levels | Specific Amino Acids | Plasma |

| Metabolite Levels | Acylcarnitines | Plasma |

Investigation of Therapeutic Windows (Preclinical)

The therapeutic window refers to the range of doses at which a drug is effective without causing unacceptable toxicity. Preclinical studies are conducted to estimate this window.

The selectivity of a compound for its intended target over other receptors or enzymes is a major determinant of its therapeutic window. High selectivity, as demonstrated in in vitro binding assays, can translate to a wider therapeutic window by minimizing off-target effects. researchgate.net For example, a this compound derivative with high selectivity for the dopamine D4 receptor over other dopamine receptor subtypes and other CNS targets would be expected to have a more favorable safety profile. researchgate.netchemrxiv.org

In vitro and in vivo pharmacokinetic studies, which assess the absorption, distribution, metabolism, and excretion (ADME) of a compound, are also critical for defining the therapeutic window. chemrxiv.org Compounds with poor metabolic stability or high plasma protein binding may have a narrow therapeutic window. researchgate.netchemrxiv.org Early assessment of these properties in preclinical models helps to identify candidates with a higher probability of success in clinical trials. researchgate.net

The table below summarizes key parameters investigated in preclinical studies to define the therapeutic window of a compound like this compound.

| Parameter | Method | Implication for Therapeutic Window |

| Receptor Selectivity | In vitro binding assays | Higher selectivity often correlates with a wider therapeutic window |

| Metabolic Stability | In vitro microsomal stability assays | Higher stability can lead to more predictable exposures and a wider window |

| Plasma Protein Binding | In vitro equilibrium dialysis | Lower free fraction may necessitate higher doses, potentially narrowing the window |

| In vivo Efficacy vs. Toxicity | Dose-ranging studies in animal models | Directly defines the dose range between desired effect and adverse events |

Computational Chemistry and Structural Insights of 4 3 Methylphenoxy Piperidine

Molecular Docking and Ligand-Target Interactions of 4-(3-Methylphenoxy)piperidine

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the potential biological targets of this compound and the specific interactions that stabilize the ligand-protein complex.

Active Site Prediction and Binding Mode Analysis

While specific docking studies on this compound are not extensively documented in public literature, we can infer its potential binding modes by examining related structures. For instance, derivatives of 4-(phenoxymethyl)piperidine (B1622545) have been investigated as antagonists for the Dopamine (B1211576) 4 Receptor (D4R). researchgate.net Docking studies of these analogs into the D4 receptor have highlighted key interactions within the active site. researchgate.net

It is plausible that this compound would engage in similar interactions. The piperidine (B6355638) ring, likely in a chair conformation, can form crucial hydrogen bonds or ionic interactions, particularly if the piperidine nitrogen is protonated. smolecule.com The phenoxy group can participate in hydrophobic interactions and pi-stacking with aromatic residues within the binding pocket of a target receptor. The methyl group on the phenyl ring can further enhance binding by fitting into a specific hydrophobic sub-pocket.

A hypothetical binding mode analysis for this compound in a generic receptor active site might reveal the following interactions:

| Interaction Type | Functional Group of Ligand | Potential Interacting Residue (Example) |

| Hydrogen Bond | Piperidine Nitrogen | Aspartic Acid, Glutamic Acid |

| Hydrophobic Interaction | Phenyl Ring | Leucine, Valine, Isoleucine |

| Pi-Stacking | Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan |

| Hydrophobic Interaction | Methyl Group | Alanine, Proline |

Conformational Analysis of this compound

The conformational flexibility of this compound is a key determinant of its binding affinity and selectivity. The piperidine ring typically adopts a low-energy chair conformation. smolecule.com The substituent at the 4-position, the 3-methylphenoxy group, can exist in either an axial or equatorial position. The equatorial position is generally favored to minimize steric hindrance with the axial hydrogens of the piperidine ring. smolecule.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Descriptor Selection and Model Development

The development of a robust QSAR model for this compound derivatives would begin with the calculation of a wide range of molecular descriptors. researchgate.net These descriptors quantify various aspects of the molecular structure, including physicochemical, topological, and electronic properties. For piperidine derivatives, relevant descriptors might include those related to lipophilicity (e.g., LogP), molecular shape, and electronic properties. nih.govnih.gov

Once descriptors are calculated for a set of this compound analogs with known biological activity, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms can be used to build a predictive model. researchgate.netnih.gov A hypothetical MLR model for the activity of these derivatives might take the following form:

pIC50 = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... + cn*(Descriptor n)**

Where pIC50 is the biological activity, and c represents the regression coefficients for each descriptor.

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

| Lipophilic | LogP | Affects membrane permeability and binding to hydrophobic pockets. |

| Electronic | Dipole Moment | Influences polar interactions with the target. |

| Steric | Molar Refractivity | Relates to the volume and polarizability of the molecule. |

| Topological | Wiener Index | Describes molecular branching and size. |

Predictive Power and External Validation

A critical step in QSAR modeling is to assess the predictive power and robustness of the developed model. This is typically done through internal and external validation techniques. nih.govnih.gov Internal validation might involve methods like leave-one-out cross-validation (Q²), while external validation involves using the model to predict the activity of a set of compounds that were not used in the model development. nih.gov

A well-validated QSAR model can be a valuable tool for predicting the activity of newly designed this compound derivatives, thereby prioritizing the synthesis of the most promising compounds.

Molecular Dynamics Simulations of this compound in Biological Systems

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. frontiersin.org An MD simulation of this compound bound to a target receptor would allow for the assessment of the stability of the binding mode predicted by molecular docking. frontiersin.org

Key parameters analyzed during an MD simulation include the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex. The root-mean-square fluctuation (RMSF) of individual residues can highlight flexible regions of the protein that may be important for ligand binding. frontiersin.org Furthermore, MD simulations can reveal the persistence of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, throughout the simulation, providing a more realistic picture of the ligand-target binding. frontiersin.org

Lack of Specific Computational Data Precludes In-Depth Analysis of this compound

Despite a comprehensive search of available scientific literature, detailed computational chemistry studies focusing specifically on the compound this compound are not publicly available. As a result, an in-depth analysis of its ligand-protein complex stability, conformational dynamics, and allosteric effects, as requested, cannot be provided at this time.

Computational chemistry and structural biology are powerful tools for understanding the molecular interactions of chemical compounds with biological targets. These methods, including molecular docking and molecular dynamics simulations, provide crucial insights into how a molecule like this compound might bind to a protein, the stability of that interaction, and any resulting changes in the protein's shape and function.

For related compounds, such as other phenoxypiperidine derivatives, computational studies have been instrumental. For instance, research on similar molecules has utilized molecular docking to predict binding poses within protein active sites and molecular dynamics simulations to assess the stability of the resulting complexes over time. These simulations can reveal key metrics like Root Mean Square Deviation (RMSD) to evaluate complex stability and Root Mean Square Fluctuation (RMSF) to understand the flexibility of different parts of the protein upon ligand binding.

Furthermore, studies on piperidine-containing molecules have explored their potential as allosteric modulators—compounds that bind to a site on a protein other than the primary active site to influence the protein's activity. Such investigations are critical in drug discovery for achieving target selectivity and modulating physiological responses.

However, without specific research dedicated to this compound, any discussion of its computational and structural properties would be purely speculative. The generation of scientifically accurate data tables for parameters such as binding energies, RMSD values, or conformational state populations is contingent on the existence of peer-reviewed studies that have performed these analyses on this specific compound.

Future computational research may yet elucidate the specific molecular interactions and dynamic behavior of this compound, which would be invaluable for its potential applications in medicinal chemistry and pharmacology. Until such studies are published, a detailed article on its computational chemistry and structural insights remains beyond the scope of current knowledge.

Metabolism and Pharmacokinetics Research of 4 3 Methylphenoxy Piperidine Preclinical

In Vitro Metabolic Stability and Metabolite Identification

The in vitro metabolic profile of a compound is crucial for predicting its in vivo behavior. This involves assessing its stability in the presence of liver enzymes and identifying the resulting metabolites.

Hepatic Microsome and Hepatocyte Stability

Illustrative Data Table 1: Predicted Hepatic Microsomal Stability of 4-(3-Methylphenoxy)piperidine

| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human | 30 - 60 | 20 - 40 |

| Rat | 15 - 30 | 40 - 80 |

| Mouse | 10 - 20 | 60 - 120 |

Note: The data in this table is illustrative and based on typical ranges observed for structurally similar small molecules, as direct data for this compound is not available.

Cytochrome P450 (CYP) Isoform Inhibition/Induction

The potential for a compound to inhibit or induce cytochrome P450 (CYP) enzymes is a critical aspect of its drug-drug interaction profile. Piperidine (B6355638) derivatives have been shown to interact with various CYP isoforms. For example, a series of piperidine derivatives were found to inhibit P450-dependent metabolism, with some compounds showing selectivity for specific isoforms like CYP2B1 and CYP1A1. nih.gov It was noted that P4502E1 was largely insensitive to the inhibitory effects of the tested piperidine derivatives. nih.gov Other research on pyrrolo[3,4-c]pyridine derivatives indicated that while some compounds had minimal inhibition of major CYP450 enzymes, others were potent inhibitors of CYP2C9. mdpi.com Given that the metabolism of many drugs is mediated by CYP enzymes, understanding these interactions is vital. researchgate.net

Illustrative Data Table 2: Predicted Cytochrome P450 Isoform Inhibition Profile for this compound

| CYP Isoform | IC50 (µM) |

| CYP1A2 | > 50 |

| CYP2C9 | 10 - 25 |

| CYP2C19 | > 50 |

| CYP2D6 | 5 - 15 |

| CYP3A4 | > 25 |

Note: The IC50 values in this table are predictive and based on data from structurally analogous compounds. Direct experimental data for this compound is not available.

Metabolite Profiling and Structural Elucidation

The identification of metabolites is essential for understanding the biotransformation pathways of a compound. For this compound, several metabolic transformations can be predicted based on its structure. Phase I metabolism, primarily mediated by CYP enzymes, is likely to involve oxidation of the piperidine ring, potentially leading to the formation of hydroxylated or N-dealkylated metabolites. nih.gov The 3-methylphenoxy moiety could also undergo oxidation, for example, hydroxylation of the aromatic ring or oxidation of the methyl group to an alcohol or carboxylic acid. The major metabolite of a piperidine analog, MNP001, was identified as a tetrahydropyridine (B1245486) product resulting from CYP3A4-mediated phase I oxidation. nih.gov

Preclinical Absorption, Distribution, and Elimination Studies

Preclinical studies on absorption, distribution, and elimination provide insights into the pharmacokinetic behavior of a compound in a living organism.

Gastrointestinal Permeability

The ability of a compound to be absorbed from the gastrointestinal tract is a prerequisite for oral bioavailability. For a compound to be bioavailable, it must effectively cross the gastrointestinal epithelium. google.com In silico predictions for thymol-derived phenoxy acetamide (B32628) derivatives have demonstrated the potential for high gastrointestinal absorption. frontiersin.org However, factors such as low aqueous solubility can limit oral bioavailability, as seen with the piperidine analog MNP001, which had low solubility in simulated intestinal fluid. nih.gov

Tissue Distribution and Accumulation

The distribution of a compound into various tissues determines its site of action and potential for off-target effects. Rodent tissue distribution studies on basic compounds have shown that factors such as the method of euthanasia can influence measured plasma concentrations, with CO2 euthanasia leading to a redistribution of basic compounds out of tissues and into the plasma. patsnap.com The lipophilicity of a compound, often indicated by its LogP value, plays a significant role in its distribution. For instance, MNP001, a highly lipophilic compound with a LogP greater than 4, exhibited broad distribution in rats. nih.gov High plasma protein binding is another factor that can affect tissue distribution, as observed in a series of 4,4-difluoropiperidine (B1302736) ether-based compounds. researchgate.net

Illustrative Data Table 3: Predicted Tissue Distribution of this compound in Rodents

| Tissue | Tissue-to-Plasma Concentration Ratio (Kp) |

| Brain | 0.5 - 1.5 |

| Liver | 3.0 - 7.0 |

| Kidney | 2.0 - 5.0 |

| Lung | 1.0 - 3.0 |

| Heart | 1.0 - 2.5 |

Note: This table presents hypothetical tissue distribution ratios based on general pharmacokinetic principles for compounds with similar physicochemical properties. No direct experimental data for this compound is available.

Excretion Pathways

The elimination of xenobiotics from the body is a critical aspect of their pharmacokinetic profile, occurring through various routes, primarily via the kidneys into urine and through the liver into bile and subsequently feces. Preclinical studies in animal models are essential to characterize these excretion pathways for new chemical entities. While specific preclinical data on the excretion of this compound are not available in the public domain, general principles of drug metabolism and excretion for its constituent chemical moieties—the m-cresol (B1676322) group and the piperidine ring—can provide insights into its likely elimination pathways.

Compounds containing a cresol (B1669610) structure are typically metabolized and excreted primarily through the urinary route. Cresol isomers are known to be absorbed and then conjugated with glucuronic acid and inorganic sulfate (B86663). drugbank.com These conjugated metabolites are more water-soluble than the parent compound, which facilitates their elimination from the body via the kidneys in urine. drugbank.com For instance, in studies with 6-amino-m-cresol administered orally to rats, the compound was well-absorbed, extensively metabolized, and mainly excreted in the urine. cir-safety.org

On the other hand, the excretion of compounds containing a piperidine ring can be more variable and species-dependent. The piperidine ring itself can undergo metabolic changes, influencing the route of elimination. researchgate.net For some piperidine-containing drugs, both urinary and fecal excretion are significant pathways. For example, in preclinical studies with phenazopyridine, a compound containing a pyridine (B92270) ring (a related heterocyclic amine), rats and mice showed significant fecal excretion in addition to urinary elimination. nih.gov The extent of metabolism, including reactions like N-dealkylation, can significantly influence the excretion route of piperidine derivatives. nih.govacs.org In some cases, fecal excretion can be the predominant route. For one cannabinoid receptor antagonist containing a piperidine moiety, the majority of an administered dose was recovered in the feces of human subjects. science.gov

Given the structure of this compound, it is plausible that it would be eliminated through both urinary and fecal routes. The phenoxy-methyl (m-cresol) portion of the molecule would likely undergo conjugation, leading to water-soluble metabolites readily excreted by the kidneys. Concurrently, metabolism of the piperidine ring could lead to metabolites that are cleared through the biliary-fecal route. The balance between these two major excretion pathways would be determined by the specific metabolites formed and their physicochemical properties.

Without direct experimental data for this compound, the precise contribution of each excretion route remains speculative. Quantitative determination of the percentage of the administered dose excreted in urine and feces would require dedicated preclinical studies using radiolabeled this compound in relevant animal models.

Table of Potential Excretion Pathways for Structurally Related Compounds

| Compound/Moiety Type | Primary Excretion Route(s) in Preclinical Models | Key Findings |

| Cresol Isomers | Primarily urinary | Excreted as glucuronide and sulfate conjugates. drugbank.com |

| 6-Amino-m-cresol (in rats) | Mainly via urine | Well-absorbed, extensively metabolized, and readily excreted. cir-safety.org |

| Phenazopyridine (in rats and mice) | Urinary and fecal | Showed significant species differences in excretion. nih.gov |

| Piperidine-containing CB1 Antagonist (in humans) | Primarily fecal | The majority of the dose was excreted in feces. science.gov |

Toxicology and Safety Pharmacology Research of 4 3 Methylphenoxy Piperidine Mechanistic Focus

In Vitro Cytotoxicity and Genotoxicity Assessment

The initial stages of safety evaluation for any chemical compound involve assessing its potential to cause toxicity at the cellular level (cytotoxicity) and to damage genetic material (genotoxicity). These in vitro tests are crucial for predicting potential adverse effects in vivo.

Cell Viability Assays

Cell viability assays are employed to determine the concentration at which a substance causes cell death. A common method is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. The result is often expressed as the half-maximal inhibitory concentration (IC50), the concentration of a substance that reduces cell viability by 50%.

While no specific MTT assay data for 4-(3-Methylphenoxy)piperidine is publicly available, studies on structurally related phenoxy-piperidine and piperazine (B1678402) derivatives provide insights into the potential cytotoxicity of this chemical class. For instance, research on various derivatives has been conducted on cell lines such as human liver cancer cells (HepG2), breast cancer cells (MCF-7), and human embryonic kidney cells (HEK293). innovareacademics.in

The cytotoxicity of these related compounds can vary significantly based on the specific substitutions on the phenoxy and piperidine (B6355638) rings. For example, some piperidine derivatives have shown cytotoxic effects against cancer cell lines with IC50 values in the micromolar range. researchgate.netchemrevlett.com One study on a series of piperazine derivatives, which share structural similarities with piperidines, reported IC50 values on the A549 lung cancer cell line ranging from 0.04 mM to over 25 mM, highlighting the structural influence on cytotoxicity. mdpi.com

Table 1: In Vitro Cytotoxicity of Structurally Related Piperidine and Piperazine Derivatives (Illustrative Data)

| Compound Type | Cell Line | Assay | Finding | Reference |

| Phenoxy Acetamide (B32628) Derivatives | Caco-2 | MTT | IC50 of 1.8 µM for a 2-fluoro substituted derivative. | innovareacademics.in |

| Piperazine Derivatives | A549 | MTT | IC50 values ranged from 0.04 mM to >25 mM depending on the derivative. | mdpi.com |

| Benzimidazole Piperidine Derivative | MDA-MB-231 | MTT | IC50 of 24.78 ± 1.02 µM. | chemrevlett.com |

| Piperidine Derivative | General | MTT | IC50 of 32.43 µM. | researchgate.net |

This table presents data for compounds structurally related to this compound to illustrate the range of cytotoxic potentials within this broader chemical class. Data for the specific target compound was not found.

Mutagenicity and Chromosomal Aberration Studies

Genotoxicity assessment is critical to determine if a compound can cause mutations or damage to chromosomes, which can be precursors to cancer.

Chromosomal Aberration Studies: These assays evaluate the potential of a substance to cause structural damage to chromosomes in cultured cells, often using Chinese Hamster Ovary (CHO) cells. nih.govnih.gov Such tests can detect clastogenic effects (chromosome breaks) or aneugenic effects (changes in chromosome number). There is no specific information available in the public domain regarding chromosomal aberration studies conducted on this compound. Studies on other chemicals demonstrate that a metabolic activation system (S9 mix) is often used to mimic mammalian metabolism and detect metabolites that may be genotoxic. nih.gov

Preclinical Organ System Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable effects of a substance on vital physiological functions. europa.eu The core battery of tests focuses on the cardiovascular, central nervous, and respiratory systems. nucro-technics.compharmaron.com

Cardiovascular Safety Studies

The primary focus of cardiovascular safety pharmacology is to assess effects on blood pressure, heart rate, and cardiac electrophysiology, particularly the QT interval. europa.eu A key in vitro assay is the hERG (human Ether-à-go-go-Related Gene) potassium channel assay, as inhibition of this channel can lead to QT interval prolongation and potentially fatal arrhythmias. semanticscholar.orgnih.gov

No specific hERG assay results for this compound were found. However, research on other piperidine-based renin inhibitors has shown micromolar affinity for the hERG channel, indicating that this class of compounds can interact with cardiac ion channels. researchgate.net The potential for hERG inhibition is a critical parameter evaluated for new chemical entities. semanticscholar.orgfrontiersin.org

Table 2: hERG Inhibition for Selected Compounds (Illustrative Data)

| Compound | Assay Type | IC50 (µM) | Temperature | Reference |

| Cisapride | Patch Clamp | 0.053 | 35°C | sophion.com |

| Verapamil | Patch Clamp | 1.697 | 35°C | sophion.com |

| Quinidine | Patch Clamp | 1.047 | 35°C | sophion.com |

| Erythromycin | Patch Clamp | 170.9 | 35°C | sophion.com |

This table provides examples of hERG inhibition data for known blockers to illustrate typical findings from this type of cardiovascular safety assay. Data for this compound was not found.

In vivo cardiovascular studies in conscious, freely moving animals, often using telemetry, are conducted to monitor blood pressure, heart rate, and the electrocardiogram (ECG) to provide a comprehensive assessment of cardiovascular risk. nucro-technics.com

Central Nervous System (CNS) Safety Studies

CNS safety studies aim to identify potential adverse effects on neurological function. nucro-technics.com Standardized test batteries, such as a functional observational battery (FOB) or a modified Irwin test, are used to assess changes in behavior, coordination, motor activity, and sensory/motor reflexes in animals. nucro-technics.com

There are no specific CNS safety pharmacology studies available for this compound. General toxicological information on the parent compound, piperidine, indicates that it can cause CNS effects such as dizziness and muscle weakness at certain exposure levels. nj.gov However, these are not from specific, controlled safety pharmacology studies designed to assess a dose-response relationship for subtle neurological changes.

Respiratory System Safety Studies

The assessment of respiratory function is another vital component of the safety pharmacology core battery. europa.eu These studies typically measure parameters such as respiratory rate and tidal volume in animals. safetypharmacology.org While piperidine vapor can cause respiratory irritation, specific quantitative safety pharmacology data on the effects of this compound on respiratory function are not available in the reviewed literature. nj.gov

Mechanistic Investigations of Adverse Effects (if observed)

While comprehensive toxicological studies focusing solely on this compound are not extensively detailed in publicly available literature, mechanistic insights can be inferred from research on structurally related piperidine and phenoxy ether compounds. These investigations shed light on potential off-target interactions and cellular responses that could underpin adverse effects.

Off-Target Binding and Pathway Perturbations

The pharmacological and toxicological profile of a compound is not only defined by its interaction with its primary target but also by its binding to other unintended biological molecules, known as off-target binding. These interactions can perturb cellular pathways, leading to unintended effects.

Receptor Binding Profiles of Analogous Compounds

Research into piperidine derivatives reveals a propensity for binding to various G-protein coupled receptors (GPCRs), particularly neurotransmitter receptors. For instance, derivatives of 4,4-difluoropiperidine (B1302736) containing a phenoxymethyl (B101242) group have been investigated as antagonists for the Dopamine (B1211576) D4 receptor (D4R). chemrxiv.orgresearchgate.net While these are not exact matches for this compound, the structure-activity relationship (SAR) studies show that the phenoxy ether moiety is a crucial component for binding. chemrxiv.org Selectivity studies for these compounds often reveal binding affinities across different dopamine receptor subtypes. researchgate.net

Furthermore, piperazine and piperidine scaffolds are common in compounds targeting serotonin (B10506) (5-HT) and opioid receptors. Piperazine derivatives have shown high affinity for 5-HT1A and 5-HT7 receptors. researchgate.net Analogues of 4-(3-hydroxyphenyl)piperidine (B9838) have been identified as potent and selective kappa opioid receptor (KOR) antagonists, with binding affinities also measured at the mu (MOR) and delta (DOR) opioid receptors. acs.orgacs.org These findings suggest that this compound could potentially interact with these receptor systems.

Table 1: Off-Target Binding Affinities of Representative Piperidine/Piperazine Analogs

This table illustrates the off-target binding profiles for compounds structurally related to this compound, indicating potential cross-reactivity with various neurotransmitter receptors. Data is collated from studies on distinct but analogous molecules. acs.orgacs.org

| Compound Class | Analog Structure | Target | Binding Affinity (Ke, nM) | Selectivity Profile |

|---|---|---|---|---|

| JDTic Analog | (S)-3-methyl-4-(3-hydroxyphenyl)piperazine N-substituted | κ Opioid Receptor | 3.37 | Less potent at µ and δ receptors |

| JDTic Analog | (R)-3-methyl-4-(3-hydroxyphenyl)piperazine N-substituted | κ Opioid Receptor | 2.04 | µ = 49.4 nM, δ = 1546 nM |

| JDTic Analog | JDTic (Reference Compound) | κ Opioid Receptor | 0.02 | µ = 25 nM, δ = 74 nM |

| JDTic Analog | Compound 4 (JDTic with H replacing 3-hydroxyl) | κ Opioid Receptor | 0.024 | µ = 8.9 nM, δ = 442 nM |